(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 14441-08-8
VCID: VC0085345
InChI: InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol

(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid

CAS No.: 14441-08-8

Main Products

VCID: VC0085345

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid - 14441-08-8

CAS No. 14441-08-8
Product Name (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
IUPAC Name (3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
Standard InChIKey POJLWVWXBAHGGO-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C2=CC=CC=C2
SMILES C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2
PubChem Compound 1587547
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator